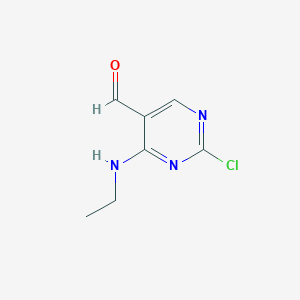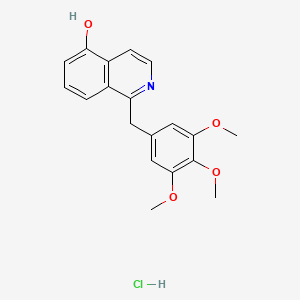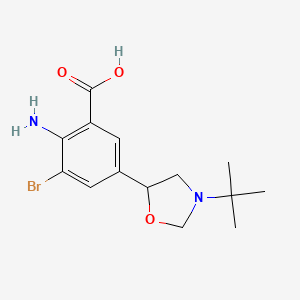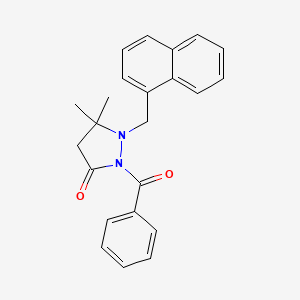![molecular formula C55H91NO5 B12902967 3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole CAS No. 142967-38-2](/img/structure/B12902967.png)
3,5-Bis[3,5-bis(decyloxy)phenyl]-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of two decyloxy-substituted phenyl groups at the 3 and 5 positions of the isoxazole ring. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of terminal alkynes with nitrile oxides. This reaction can be catalyzed by copper (I) acetylides, leading to the formation of isoxazole rings . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to facilitate the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Industrial Production Methods
Industrial production of 3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole typically involves scalable and solvent-free synthesis methods. For instance, the use of ball-milling conditions with a recyclable copper/aluminum oxide nanocomposite catalyst allows for the efficient production of 3,5-isoxazoles in moderate to excellent yields .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or the isoxazole ring.
Applications De Recherche Scientifique
3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π–π stacking interactions, which are crucial for its biological activity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Bis(3,5-bis(methoxy)phenyl)isoxazole
- 3,5-Bis(3,5-bis(ethoxy)phenyl)isoxazole
- 3,5-Bis(3,5-bis(butyloxy)phenyl)isoxazole
Uniqueness
3,5-Bis(3,5-bis(decyloxy)phenyl)isoxazole is unique due to the presence of long decyloxy chains, which can influence its solubility, stability, and biological activity. The length of the alkyl chains can affect the compound’s interaction with biological membranes and its overall pharmacokinetic properties.
Propriétés
Numéro CAS |
142967-38-2 |
|---|---|
Formule moléculaire |
C55H91NO5 |
Poids moléculaire |
846.3 g/mol |
Nom IUPAC |
3,5-bis(3,5-didecoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C55H91NO5/c1-5-9-13-17-21-25-29-33-37-57-50-41-48(42-51(45-50)58-38-34-30-26-22-18-14-10-6-2)54-47-55(61-56-54)49-43-52(59-39-35-31-27-23-19-15-11-7-3)46-53(44-49)60-40-36-32-28-24-20-16-12-8-4/h41-47H,5-40H2,1-4H3 |
Clé InChI |
YMWVOSDNIPOFAB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC(=CC(=C1)C2=CC(=NO2)C3=CC(=CC(=C3)OCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethanol, 2-[2-[2-(decyloxy)ethoxy]ethoxy]-, hydrogen sulfate, ammonium salt](/img/structure/B12902923.png)

![1-{4-[4-(3-Phenylquinoxalin-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12902938.png)


![5-Bromo-N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12902949.png)

![Benzenesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12902961.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,4-difluorobenzamide](/img/structure/B12902966.png)


